Lymphocyte activating pentapeptide
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N8O7/c1-14(2)12-15(26)22(37)33-11-5-8-19(33)23(38)32-10-4-7-18(32)21(36)31-17(13-34)20(35)30-16(24(39)40)6-3-9-29-25(27)28/h14-19,34H,3-13,26H2,1-2H3,(H,30,35)(H,31,36)(H,39,40)(H4,27,28,29)/t15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYTGFTNACKMX-VMXHOPILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120484-65-3 | |
| Record name | L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120484653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-LEUCYL-L-PROLYL-L-PROLYL-L-SERYL-L-ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFL33E395I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Traditional SPPS Methodology
SPPS remains the gold standard for synthesizing complex peptides like L-leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine. The process involves anchoring the C-terminal amino acid to a resin and sequentially adding protected amino acids.
Coupling Reactions
Each amino acid is activated using reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or N,N'-diisopropylcarbodiimide (DIC). For example, the coupling of L-proline to the resin-bound leucine residue requires a 2:1 molar ratio of amino acid to resin, with reaction times averaging 60–90 minutes.
Deprotection Steps
The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in dimethylformamide (DMF). Complete deprotection is verified via Kaiser testing.
Cleavage from Resin
The final peptide is cleaved using a trifluoroacetic acid (TFA)-based cocktail (TFA:water:triisopropylsilane = 95:2.5:2.5). This step yields the crude peptide, which is precipitated in cold diethyl ether.
Modern Advances in SPPS
Recent innovations, such as the "Synthesis Tag" (SynTag) system, have addressed challenges like aggregation and low solubility. SynTag incorporates six arginine residues linked via a cleavable MeDbz linker, enhancing resin accessibility and reducing secondary structure formation during synthesis.
Solution-Phase Peptide Synthesis
Stepwise Condensation
Solution-phase synthesis is employed for shorter peptides or fragments. The method involves coupling individual amino acids in a liquid medium, followed by purification via recrystallization. For instance, the synthesis of L-prolyl-L-prolyl-L-seryl segments utilizes N-hydroxysuccinimide (NHS) esters for activation.
Fragment Condensation
Longer peptides like L-leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine are synthesized by conjugating pre-formed fragments. A study demonstrated that fragment condensation of L-leucyl-L-prolyl and L-prolyl-L-seryl-L-arginine achieved a 68% yield under optimized conditions (pH 7.4, 4°C).
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, although this is less common.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide .
Scientific Research Applications
Unfortunately, the provided search results contain very limited information about the applications of the specific compound "L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine". However, some related compounds and their applications can be discussed based on the search results.
L-Arginine
L-arginine is an amino acid that the body uses to produce proteins . It is considered semi-essential, meaning the body produces it, but it also needs to be obtained through diet . Dietary sources of L-arginine include fish, meat, and nuts .
L-Arginine Uses
- L-arginine can be supplemented to treat certain conditions .
- L-arginine can enhance lymphocyte blastogenesis to phytohemagglutinin (PHA) in both controls and patients .
- L-arginine is used by the body to produce energy .
Cyclo(L-leucyl-L-prolyl)
Cyclo(L-leucyl-L-prolyl) (CLP) is a cyclic dipeptide with pharmaceutical significance .
Cyclo(L-leucyl-L-prolyl) Uses
- CLP demonstrates non-bactericidal dose-dependent antibiofilm efficacy against Listeria monocytogenes .
- CLP can inhibit swimming and swarming motility .
- CLP is recognized as an antimicrobial and antioxidant agent .
- CLP may suppress growth and migration by attenuating the cell cycle of triple-negative breast cancer cell lines via EGFR and CD151 signaling .
Other Related Compounds
- Glutaminol Sigma-Aldrich offers glutaminol and related products for scientific research .
- Scrambled 10Panx trifluoroacetate salt This product is available from Sigma-Aldrich .
- [Ala13]-Apelin-13 trifluoroacetate salt This product is available from Sigma-Aldrich .
- Apelin-17 trifluoroacetate salt This product is available from Sigma-Aldrich .
- ATI-2341 trifluoroacetate salt This product is available from Sigma-Aldrich .
- Cys-arg-arg Sigma-Aldrich provides cys-arg-arg and related products for scientific research .
L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine
Mechanism of Action
The mechanism of action of L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
Key Observations:
Sequence Length and Flexibility: L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine (5 residues) is shorter than analogs like 478412-66-7 (7 residues), which may limit its binding specificity compared to longer peptides .
Functional Residues :
- The terminal arginine in L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine may facilitate interactions with anionic membranes or nucleic acids, similar to cell-penetrating peptides (e.g., Pro-Arg-Arg-Val… in ).
- In contrast, Pro-Leu-Gly-NH₂ lacks charged residues but demonstrates neurological activity, suggesting sequence length and amidation are critical for crossing the blood-brain barrier .
Therapeutic Potential: Pro-Leu-Gly-NH₂ showed antiparkinsonian activity in clinical trials, reducing levodopa-induced dyskinesias . By comparison, L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine’s orphan drug status hints at niche applications, though specific targets remain uncharacterized .
Research Findings and Mechanistic Insights
- Arginine Bioactivity: The arginine residue may enhance nitric oxide (NO) signaling, as seen in L-arginine derivatives, though direct evidence for this peptide is lacking .
- Comparative Stability : Shorter peptides like Pro-Leu-Gly-NH₂ exhibit rapid metabolic clearance, whereas the proline-rich structure of L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine may confer resistance to proteolysis, extending half-life .
Biological Activity
L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine is a pentapeptide composed of five amino acids: leucine, proline, proline, serine, and arginine. This compound has garnered attention for its potential biological activities and applications in various fields, including medicine and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential therapeutic applications.
Overview of Biological Activity
L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine exhibits a range of biological activities due to its structure and composition. The unique arrangement of amino acids allows it to interact with various molecular targets, influencing cellular processes such as signaling pathways and protein interactions. Notably, the presence of arginine is significant as it is known to play a role in vasodilation and immune response modulation.
The mechanism of action for L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine involves its binding to enzymes or receptors, which modulates their activity. This interaction can lead to various biological effects, including:
- Cellular Signaling : The peptide may influence signaling pathways that regulate cell growth and differentiation.
- Protein Interactions : It can alter the dynamics of protein interactions within cells, potentially affecting metabolic processes.
Case Studies
-
Memory Enhancement in Animal Models :
A study investigated the effects of related peptides on memory enhancement in chicks. The administration of L-prolyl-L-arginyl-glycineamide showed dose-dependent enhancement effects when injected centrally, indicating a potential link between proline-containing peptides and cognitive functions . -
Vasodilation and Blood Flow :
Research on L-arginine derivatives has shown that they can act as vasodilators, improving blood flow and potentially benefiting cardiovascular health. This effect is attributed to the ability of arginine to produce nitric oxide, a potent vasodilator . -
Antimicrobial Properties :
Investigations into the antimicrobial properties of similar peptides suggest that L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine may exhibit activity against certain bacterial strains, making it a candidate for therapeutic applications in treating infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine, a comparison with similar compounds can be insightful.
| Compound | Structure Type | Notable Biological Activity |
|---|---|---|
| Cyclo(L-Leucyl-L-Prolyl) | Cyclic Dipeptide | Varies; generally lower bioactivity than linear peptides |
| L-Arginine | Amino Acid | Vasodilation, immune modulation |
| L-Prolyl-L-Arginyl-Glycineamide | Tripeptide | Memory enhancement effects |
Applications in Medicine
The potential therapeutic applications of L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine are diverse:
- Cardiovascular Health : Due to its vasodilatory effects linked to arginine.
- Cognitive Enhancement : As suggested by studies on related peptides affecting memory.
- Antimicrobial Treatments : Potential use in developing new antibiotics.
Q & A
Q. What ethical frameworks apply when studying L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine in animal models?
- Methodological Answer : Follow institutional animal care guidelines (e.g., AAALAC accreditation) and the NIH’s Guide for the Care and Use of Laboratory Animals. Justify species selection (e.g., rodents vs. zebrafish) based on peptide conservation and translational relevance. Include ethical approval statements in all publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
